3-(aminomethyl)-4-fluoroaniline hydrochloride
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Overview
Description
3-(Aminomethyl)-4-fluoroaniline hydrochloride is an organic compound with significant applications in various fields of scientific research. It is a derivative of aniline, where the amino group is substituted with a fluorine atom at the para position and an aminomethyl group at the meta position. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-4-fluoroaniline hydrochloride typically involves the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated to produce 4-fluoronitrobenzene.
Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group, yielding 4-fluoroaniline.
Formylation: 4-fluoroaniline undergoes formylation to introduce a formyl group at the meta position.
Reduction and Hydrochloride Formation: The formyl group is reduced to an aminomethyl group, and the compound is converted to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of each step.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(aminomethyl)-4-fluoroaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
4-Fluoroaniline: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
3-(Aminomethyl)aniline: Lacks the fluorine atom, affecting its chemical properties and reactivity.
4-Aminomethyl-2-fluoroaniline: Has a different substitution pattern, leading to variations in its chemical behavior.
Uniqueness: 3-(aminomethyl)-4-fluoroaniline hydrochloride is unique due to the presence of both the fluorine atom and the aminomethyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes.
Properties
CAS No. |
1379944-51-0 |
---|---|
Molecular Formula |
C7H10ClFN2 |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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